molecular formula C13H11NO4 B1520479 Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate CAS No. 104149-63-5

Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B1520479
CAS No.: 104149-63-5
M. Wt: 245.23 g/mol
InChI Key: SWXYJRINEROENV-UHFFFAOYSA-N
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Description

Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate is a chemical compound belonging to the oxazole class of heterocyclic aromatic organic compounds. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This compound is characterized by its benzoyl group attached to the fourth position and a methyl group at the fifth position of the oxazole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as benzoyl chloride and methyl 5-methyl-1,2-oxazole-3-carboxylate.

  • Reaction Conditions: The reaction involves the formation of the oxazole ring through a cyclization process. This can be achieved by heating the starting materials in the presence of a suitable catalyst, such as a Lewis acid like aluminum chloride (AlCl3).

  • Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the benzoyl group to a benzyl group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Benzyl derivatives.

  • Substitution Products: Amides, esters, or ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities. Biology: Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate has shown potential in biological studies, particularly in the development of bioactive compounds with antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the design of new drugs targeting various diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 5-methyl-1,2-oxazole-3-carboxylate: Similar structure but lacks the benzoyl group.

  • Methyl 4-benzoyl-1,3-oxazole-3-carboxylate: Similar benzoyl group but different position on the oxazole ring.

  • Methyl 5-methyl-4-oxazolecarboxylate: Similar oxazole core but different substituents.

This compound's versatility and reactivity make it a valuable tool in both research and industry. Its applications span across various fields, highlighting its importance in scientific advancements.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-10(11(14-18-8)13(16)17-2)12(15)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXYJRINEROENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)OC)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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